

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzyl Heptanoate

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Compound of Interest

Compound Name: *Benzyl heptanoate*

Cat. No.: *B1617670*

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Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **benzyl heptanoate**. The described protocol is suitable for the determination of **benzyl heptanoate** in various sample matrices, providing high sensitivity and reproducibility. This document provides comprehensive experimental protocols, data presentation, and system suitability parameters to ensure accurate and consistent results.

Introduction

Benzyl heptanoate is an ester commonly utilized as a fragrance and flavoring agent. Its accurate quantification is crucial for quality control in the food, cosmetic, and pharmaceutical industries. High-performance liquid chromatography with ultraviolet (UV) detection offers a specific and sensitive method for the analysis of such compounds. This application note presents a validated isocratic RP-HPLC method for the determination of **benzyl heptanoate**, outlining the chromatographic conditions, sample preparation, and validation parameters.

Experimental Protocols

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for this analysis.
- Solvents: HPLC grade acetonitrile and water.
- Reagents: Phosphoric acid (analytical grade).
- Standard: **Benzyl heptanoate** reference standard of known purity.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of **benzyl heptanoate** is provided in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile : Water (75:25, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 220 nm
Injection Volume	10 µL
Run Time	10 minutes

Preparation of Solutions

- Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 750 mL of acetonitrile with 250 mL of water. Add 1 mL of phosphoric acid and degas the solution for at least 15 minutes using sonication or vacuum filtration.

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **benzyl heptanoate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
- Sample Preparation: Samples should be dissolved in the mobile phase to an expected concentration within the calibration range.^[1] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances. All sample solutions should be filtered through a 0.45 µm syringe filter prior to injection.

Data Presentation

The quantitative performance of this method was evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

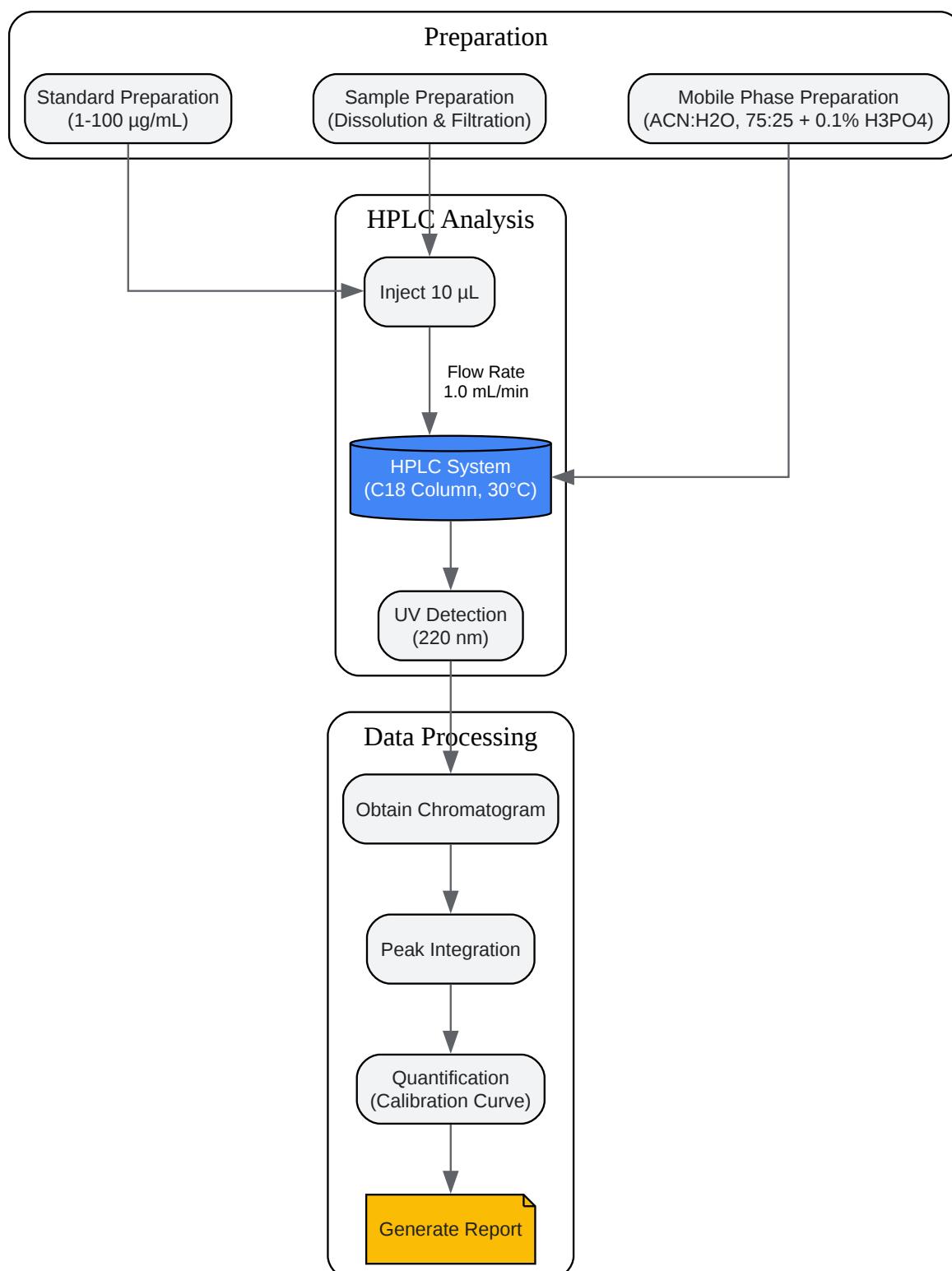
Table 1: System Suitability

Parameter	Acceptance Criteria	Observed Value
Retention Time (min)	CV ≤ 1.0%	~5.8
Tailing Factor	≤ 2.0	1.1
Theoretical Plates	≥ 2000	> 5000

Table 2: Method Validation Summary

Parameter	Result
Linearity Range ($\mu\text{g/mL}$)	1 - 100
Regression Equation	$y = 45872x + 1234$
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.2 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.7 $\mu\text{g/mL}$
Precision (%RSD, n=6)	< 2.0%
Accuracy (Recovery %)	98.0% - 102.0%

Mandatory Visualization

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Caption: Workflow for the HPLC analysis of **benzyl heptanoate**.

Discussion

The developed RP-HPLC method provides a straightforward and efficient means for the quantitative analysis of **benzyl heptanoate**. The use of a standard C18 column and a simple isocratic mobile phase of acetonitrile and water with a phosphoric acid modifier allows for good peak shape and resolution.^[2] The chosen UV detection wavelength of 220 nm provides adequate sensitivity for the analyte. The validation data demonstrates excellent linearity over the specified concentration range, with a correlation coefficient exceeding 0.999. The low LOD and LOQ values indicate high sensitivity, making the method suitable for trace analysis. The precision and accuracy of the method are within acceptable limits for routine quality control applications.

Conclusion

The HPLC method described in this application note is validated, reliable, and suitable for the routine quantitative determination of **benzyl heptanoate**. The protocol is easy to follow and can be readily implemented in a quality control or research laboratory setting with standard HPLC instrumentation.

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